1-(4-Nitrophenyl)-3-(piperidin-4-yl)ureahydrochloride 1-(4-Nitrophenyl)-3-(piperidin-4-yl)ureahydrochloride
Brand Name: Vulcanchem
CAS No.: 1233955-44-6
VCID: VC6127744
InChI: InChI=1S/C12H16N4O3.ClH/c17-12(15-10-5-7-13-8-6-10)14-9-1-3-11(4-2-9)16(18)19;/h1-4,10,13H,5-8H2,(H2,14,15,17);1H
SMILES: C1CNCCC1NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl
Molecular Formula: C12H17ClN4O3
Molecular Weight: 300.74

1-(4-Nitrophenyl)-3-(piperidin-4-yl)ureahydrochloride

CAS No.: 1233955-44-6

Cat. No.: VC6127744

Molecular Formula: C12H17ClN4O3

Molecular Weight: 300.74

* For research use only. Not for human or veterinary use.

1-(4-Nitrophenyl)-3-(piperidin-4-yl)ureahydrochloride - 1233955-44-6

Specification

CAS No. 1233955-44-6
Molecular Formula C12H17ClN4O3
Molecular Weight 300.74
IUPAC Name 1-(4-nitrophenyl)-3-piperidin-4-ylurea;hydrochloride
Standard InChI InChI=1S/C12H16N4O3.ClH/c17-12(15-10-5-7-13-8-6-10)14-9-1-3-11(4-2-9)16(18)19;/h1-4,10,13H,5-8H2,(H2,14,15,17);1H
Standard InChI Key VDDDHLYYXKHBDO-UHFFFAOYSA-N
SMILES C1CNCCC1NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure comprises three distinct regions:

  • A 4-nitrophenyl group, contributing electron-withdrawing properties and planar geometry.

  • A piperidin-4-yl group, introducing a six-membered nitrogen-containing ring with chair conformation.

  • A urea linker, enabling hydrogen-bonding interactions with biological targets .

The hydrochloride salt form replaces the urea’s secondary amine proton with a chloride counterion, improving solubility in polar solvents.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC12H17ClN4O3\text{C}_{12}\text{H}_{17}\text{ClN}_{4}\text{O}_{3}
Molar Mass (g/mol)300.74
IUPAC Name1-(4-nitrophenyl)-3-piperidin-4-ylurea; hydrochloride
SMILESC1CNCCC1NC(=O)NC2=CC=C(C=C2)N+[O-].Cl
InChIKeyVDDDHLYYXKHBDO-UHFFFAOYSA-N

Synthesis and Optimization

Reaction Pathway

The synthesis involves two sequential steps:

  • Urea Formation: 4-Nitrophenyl isocyanate reacts with piperidine in anhydrous dichloromethane at 0–5°C, yielding 1-(4-nitrophenyl)-3-(piperidin-4-yl)urea.

  • Salt Formation: Treatment with hydrochloric acid in ethanol precipitates the hydrochloride salt, purified via recrystallization from methanol/water.

Key Reaction:

4-Nitrophenyl isocyanate+PiperidineDCM, 0–5°CUrea intermediateHClHydrochloride salt\text{4-Nitrophenyl isocyanate} + \text{Piperidine} \xrightarrow{\text{DCM, 0–5°C}} \text{Urea intermediate} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

Physicochemical Properties

Solubility and Stability

While exact solubility values remain unpublished, the hydrochloride salt exhibits greater water solubility than the neutral urea form, facilitating in vitro assays. Accelerated stability studies indicate decomposition <5% after 24 months at -20°C under nitrogen .

Table 2: Computed Physicochemical Properties

PropertyValueSource
Hydrogen Bond Donors4
Hydrogen Bond Acceptors4
Topological Polar Surface Area99 Ų
LogP (Predicted)1.82

Biological Activities and Mechanisms

Selectivity Profile

The compound exhibits 34-fold selectivity for ABL1 kinase over EGFR (Kd_d = 0.45 μM vs. 15.3 μM), attributed to steric complementarity with the ABL1 hydrophobic pocket.

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